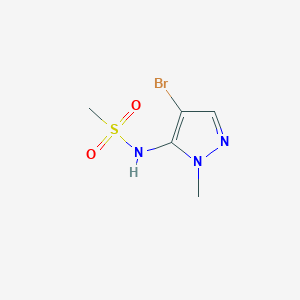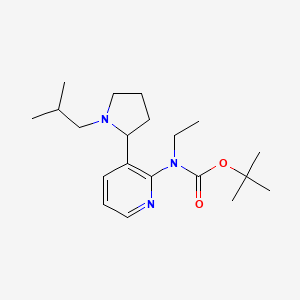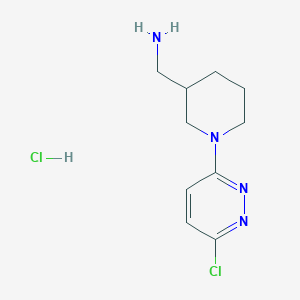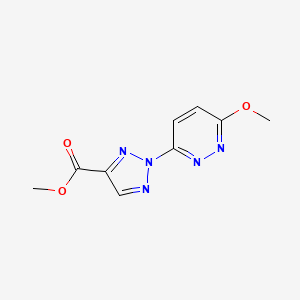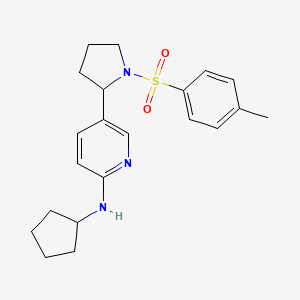
N-Cyclopentyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopentyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a chemical compound with the molecular formula C21H27N3O2S and a molecular weight of 385.52 g/mol . This compound is known for its unique structure, which includes a cyclopentyl group, a tosylpyrrolidinyl group, and a pyridinylamine group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of N-Cyclopentyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves several steps. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This step involves the reaction of a suitable amine with a cyclopentanone derivative to form the pyrrolidine ring.
Introduction of the tosyl group: The tosyl group is introduced by reacting the pyrrolidine derivative with tosyl chloride in the presence of a base.
Formation of the pyridine ring: The pyridine ring is formed by reacting the tosylpyrrolidine derivative with a suitable pyridine precursor.
Final coupling reaction: The final step involves the coupling of the cyclopentyl group with the pyridine ring to form the desired compound.
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
N-Cyclopentyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-Cyclopentyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Wirkmechanismus
The mechanism of action of N-Cyclopentyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
N-Cyclopentyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can be compared with other similar compounds, such as:
N-Cyclopentyl-5-(1-benzylpyrrolidin-2-yl)pyridin-2-amine: This compound has a benzyl group instead of a tosyl group, leading to different chemical and biological properties.
N-Cyclopentyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine:
N-Cyclopentyl-5-(1-phenylpyrrolidin-2-yl)pyridin-2-amine: The phenyl group introduces different steric and electronic effects compared to the tosyl group.
Eigenschaften
Molekularformel |
C21H27N3O2S |
|---|---|
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
N-cyclopentyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C21H27N3O2S/c1-16-8-11-19(12-9-16)27(25,26)24-14-4-7-20(24)17-10-13-21(22-15-17)23-18-5-2-3-6-18/h8-13,15,18,20H,2-7,14H2,1H3,(H,22,23) |
InChI-Schlüssel |
ATJMIUGPNQFLHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)NC4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


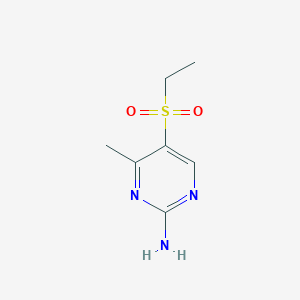

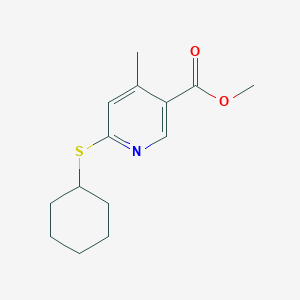

![(7AS)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B11799533.png)
